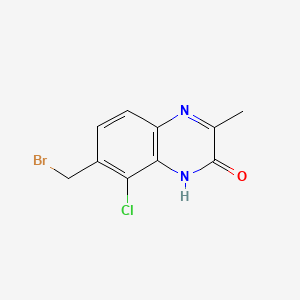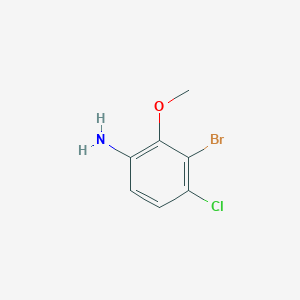
5-(4H-1,2,4-Triazol-4-yl)-1H-indole-3-carboxaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4H-1,2,4-Triazol-4-yl)-1H-indole-3-carboxaldehyde: is a heterocyclic compound that features both an indole and a triazole ring. These structures are known for their significant biological activities and are often found in various pharmacologically active molecules. The compound’s unique structure makes it a valuable subject of study in medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4H-1,2,4-Triazol-4-yl)-1H-indole-3-carboxaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-1,2,4-triazole with indole-3-carboxaldehyde in the presence of a suitable catalyst and solvent. The reaction conditions often include refluxing the mixture in ethanol or another polar solvent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, forming carboxylic acids.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The triazole and indole rings can participate in various substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Electrophilic aromatic substitution reactions using reagents like halogens or nitrating agents under acidic or basic conditions.
Major Products:
Oxidation: 5-(4H-1,2,4-Triazol-4-yl)-1H-indole-3-carboxylic acid.
Reduction: 5-(4H-1,2,4-Triazol-4-yl)-1H-indole-3-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development .
Medicine: The compound’s structure is similar to that of known pharmacologically active molecules, suggesting potential therapeutic applications. It is being investigated for its anticancer, antifungal, and antibacterial properties .
Industry: In the materials science industry, the compound is used in the development of new materials with specific properties, such as luminescent materials and coordination polymers .
作用機序
The mechanism of action of 5-(4H-1,2,4-Triazol-4-yl)-1H-indole-3-carboxaldehyde involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, forming stable complexes that can inhibit enzyme activity. The indole ring can interact with biological membranes, affecting cell signaling pathways. These interactions can lead to the inhibition of enzyme activity, disruption of cell membranes, and induction of apoptosis in cancer cells .
類似化合物との比較
- 4-(4H-1,2,4-Triazol-4-yl)benzoic acid
- 6-(3-substituted-4H-1,2,4-triazol-4-yl)-2-benzoxazolinone
- 2-substituted-6-(4H-1,2,4-triazol-4-yl)benzo[d]thiazole
Comparison: Compared to these similar compounds, 5-(4H-1,2,4-Triazol-4-yl)-1H-indole-3-carboxaldehyde is unique due to the presence of both an indole and a triazole ring. This dual-ring structure enhances its biological activity and allows for more diverse chemical reactions. The compound’s ability to form stable complexes with metal ions and its potential therapeutic applications make it a valuable subject of study .
特性
CAS番号 |
191212-89-2 |
|---|---|
分子式 |
C11H8N4O |
分子量 |
212.21 g/mol |
IUPAC名 |
5-(1,2,4-triazol-4-yl)-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C11H8N4O/c16-5-8-4-12-11-2-1-9(3-10(8)11)15-6-13-14-7-15/h1-7,12H |
InChIキー |
YNJCSUYDFNCRFU-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1N3C=NN=C3)C(=CN2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,8-Diazaspiro[4.5]decane,3-bromo-1,8-bis(phenylmethyl)-](/img/structure/B13929208.png)




![[2-(4-Bromo-3-fluoro-phenylamino)-thiazol-4-yl]-acetic acid](/img/structure/B13929227.png)
![4-Chloro-3-methyl-3H-imidazo[4,5-c]pyridin-2-ol](/img/structure/B13929234.png)



![9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13929281.png)
![4-{[4-(5,6-Dimethyl-2-pyridin-2-yl-pyridin-3-yl)oxypyridin-2-yl]amino}benzenesulfonamide](/img/structure/B13929293.png)
![6-Bromo-7-fluoro-3-iodo-1-{[2-(trimethylsilyl)ethoxy]methyl}indazole](/img/structure/B13929298.png)

